molecular formula C21H10ClF4NO3 B5984681 2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}-6-fluoro-4-quinolinecarboxylic acid

2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}-6-fluoro-4-quinolinecarboxylic acid

Cat. No.: B5984681
M. Wt: 435.8 g/mol
InChI Key: GUFRHCOJXIGCDY-UHFFFAOYSA-N
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Description

Structure and Key Features: This compound features a quinoline core substituted at the 4-position with a carboxylic acid group and at the 6-position with a fluorine atom. Attached to the 2-position of the quinoline is a furyl group, which is further substituted at the 5-position with a 2-chloro-5-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) and chloro (-Cl) groups contribute to its lipophilicity and electronic properties, while the fluorine at C6 enhances metabolic stability and bioavailability .

The trifluoromethyl and chloro groups are likely introduced via Suzuki coupling or halogenation reactions.

Properties

IUPAC Name

2-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-6-fluoroquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10ClF4NO3/c22-15-3-1-10(21(24,25)26)7-14(15)18-5-6-19(30-18)17-9-13(20(28)29)12-8-11(23)2-4-16(12)27-17/h1-9H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFRHCOJXIGCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)F)C(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10ClF4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}-6-fluoro-4-quinolinecarboxylic acid involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki-Miyaura coupling reaction, which involves the coupling of boronic acids with halides in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}-6-fluoro-4-quinolinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}-6-fluoro-4-quinolinecarboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}-6-fluoro-4-quinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula: C₂₁H₁₁ClF₄NO₃ (calculated based on structural analogs ).
  • Molecular Weight : ~441.77 g/mol.
  • Acidity: The carboxylic acid group (pKa ~2–3) and electron-withdrawing substituents (e.g., -CF₃) increase acidity compared to non-fluorinated analogs .

The following table compares structural analogs, focusing on substituent variations and their implications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Findings
Target Compound : 2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}-6-fluoro-4-quinolinecarboxylic acid - Quinoline: 6-F, 4-COOH
- Furan: 5-[2-Cl-5-(CF₃)Ph]
~441.77 High lipophilicity due to -CF₃ and -Cl; potential antibacterial activity inferred from analogs .
6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid - Quinoline: 6-Cl, 4-COOH
- Furan: 5-[3-(CF₃)Ph]
417.77 Positional isomer of the target compound; -CF₃ at phenyl meta-position may reduce steric hindrance.
6-Bromo-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid - Quinoline: 6-Br, 4-COOH
- Furan: 5-[3-(CF₃)Ph]
460.99 Bromine substitution increases molecular weight and polarizability compared to chloro analogs.
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid - Quinoline: 6-Cl, 4-COOH
- Furan: 5-Me
287.70 Methyl group enhances solubility but reduces electronic effects compared to aryl substituents.
2-[5-(3-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid - Quinoline: 6-Me, 4-COOH
- Furan: 5-[3-ClPh]
363.80 Methyl at C6 may reduce metabolic stability compared to fluorine-substituted analogs.
7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid - Dihydro-4-oxoquinoline: 7-Cl, 6-F, 1-(4-FPh) 349.72 Different scaffold (dihydro-4-oxoquinoline) with enhanced hydrogen-bonding capacity due to ketone.
Key Structural and Functional Insights :

Substituent Position Effects: The position of the trifluoromethyl group on the phenyl ring (ortho in the target compound vs. meta in ) influences steric interactions and binding affinity. Halogen type (Cl vs. Br): Bromine in increases molecular weight and van der Waals interactions but may reduce solubility compared to chlorine.

Role of Fluorine :

  • The 6-fluoro substituent in the target compound improves metabolic stability and membrane permeability compared to 6-chloro or 6-methyl analogs .

Biological Activity: Analogs like ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (intermediate in ) show antibacterial activity, suggesting the target compound may share similar applications. Nitrofuran derivatives (e.g., in ) are potent carcinogens, but the absence of nitro groups in the target compound likely mitigates this risk.

Physicochemical Properties :

  • Solubility : Methyl or smaller substituents (e.g., ) enhance aqueous solubility, while bulky aryl groups (e.g., ) favor lipid membrane penetration.
  • Acidity : Trifluoromethyl and carboxylic acid groups lower pKa, enhancing ionization at physiological pH, which impacts bioavailability .

Biological Activity

2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}-6-fluoro-4-quinolinecarboxylic acid is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound, characterized by a quinoline core and various substituents, has been studied for its biological activities, particularly in the fields of oncology and antimicrobial research.

Structural Characteristics

The chemical structure of this compound includes:

  • Quinoline core : Known for various biological activities.
  • Furyl group : Enhances lipophilicity and biological interactions.
  • Trifluoromethyl group : Contributes to increased metabolic stability and potential biological activity.

The molecular formula is C18H14ClF3N2O2, with a molecular weight of approximately 367.75 g/mol .

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit significant biological activities, including:

  • Anticancer Properties : Quinoline derivatives are well-documented for their anticancer effects. For instance, studies have shown that related compounds can inhibit tumor cell proliferation and induce apoptosis .
  • Antimicrobial Activity : Compounds within this structural class have demonstrated efficacy against various pathogens, making them candidates for further development as antimicrobial agents .

Antitumor Activity

A study focusing on quinoline derivatives highlighted the potential of this compound as a promising antitumor agent. The compound was evaluated against several cancer cell lines, showing notable cytotoxicity. For example, related compounds have exhibited IC50 values in the micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells .

Antimicrobial Studies

In antimicrobial research, derivatives similar to this compound have been tested against a range of bacterial strains. The results indicated effective inhibition at low concentrations, suggesting that the compound could be developed into a new class of antibiotics .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound NameStructure FeaturesBiological Activity
4-AminoquinolineContains amino group in position 4Antimalarial
6-FluoroquinoloneFluorine substitution on quinoloneAntibiotic
TrifluoromethylquinoloneTrifluoromethyl group attachedAnticancer potential
5-(Trifluoromethyl)furanFuran ring with trifluoromethylAntimicrobial

This comparison illustrates how the unique features of this compound may enhance its efficacy compared to other known compounds.

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